Boc-AEDI-OH

Beschreibung

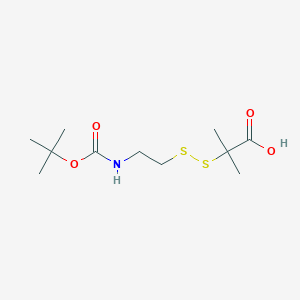

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4S2/c1-10(2,3)16-9(15)12-6-7-17-18-11(4,5)8(13)14/h6-7H2,1-5H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMPSJKFHVLVAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSSC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Application of Boc-AEDI-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and application of Boc-AEDI-OH, a heterobifunctional linker pivotal in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This document outlines the core characteristics of the molecule, offers a generalized protocol for its application, and presents a logical workflow for the generation of ADCs.

Core Structure and Properties of this compound

This compound, chemically known as 2-((2-(t-Butyloxycarbonylamino)ethyl)disulfanyl)-2-methylpropanoic acid, is a specialized linker molecule designed for the covalent attachment of biomolecules.[1][2] Its structure features three key components: a Boc-protected amine, a sterically hindered disulfide bond, and a terminal carboxylic acid. This unique combination of functional groups makes it a valuable tool in the stepwise synthesis of complex bioconjugates.[1]

The tert-butoxycarbonyl (Boc) protecting group on the primary amine allows for controlled, orthogonal synthesis strategies.[1] This acid-labile group ensures the amine remains unreactive until its desired deprotection, typically under acidic conditions. The terminal carboxylic acid provides a reactive handle for coupling with amine-containing molecules, such as the lysine residues on an antibody, to form stable amide bonds.[1]

A defining feature of this compound is the presence of two methyl groups adjacent to the disulfide bond. This steric hindrance significantly enhances the stability of the disulfide linkage, leading to lower cleavage rates compared to unsubstituted disulfide linkers.[2] This increased stability is particularly advantageous in the context of ADCs, as it minimizes premature drug release in systemic circulation, thereby improving the therapeutic window.[2]

| Property | Value | Reference |

| Chemical Name | 2-((2-(t-Butyloxycarbonylamino)ethyl)disulfanyl)-2-methylpropanoic acid | [1] |

| Synonyms | 2-((2-(tert-butoxycarbonylamino)ethyl)disulfanyl)-2-methylpropanoic acid, 2-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]propanoic acid, 2-[[2-(tert-Butoxycarbonylamino)ethyl]dithio]isobutyric acid | [1] |

| CAS Number | 144700-78-7 | [2] |

| Molecular Formula | C₁₁H₂₁NO₄S₂ | [2] |

| Molecular Weight | 295.42 g/mol | [2] |

| Storage Temperature | 2-8°C | [2] |

Experimental Protocols

The application of this compound in creating an antibody-drug conjugate generally follows a multi-step process. The following is a generalized protocol based on standard bioconjugation techniques.

Protocol: General Procedure for Antibody-Drug Conjugation using this compound

This protocol outlines the conceptual steps for conjugating a cytotoxic drug to a monoclonal antibody (mAb) using the this compound linker.

1. Activation of this compound:

- The carboxylic acid moiety of this compound is activated to facilitate amide bond formation with the antibody. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.

- Materials: this compound, N-hydroxysuccinimide (NHS), a carbodiimide coupling agent (e.g., EDC or DCC), and an anhydrous organic solvent (e.g., DMF or DMSO).

- Procedure:

- Dissolve this compound and NHS in the organic solvent.

- Add the carbodiimide coupling agent to the solution.

- Allow the reaction to proceed at room temperature to form the Boc-AEDI-NHS ester.

- The activated linker can be used immediately or stored under appropriate conditions.

2. Conjugation of Activated Linker to the Antibody:

- The activated Boc-AEDI-NHS ester is reacted with the monoclonal antibody. The NHS ester will react with the primary amines of lysine residues on the antibody surface to form stable amide bonds.

- Materials: Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0), activated Boc-AEDI-NHS ester.

- Procedure:

- Add the activated Boc-AEDI-NHS ester to the antibody solution. The molar ratio of linker to antibody will need to be optimized to achieve the desired drug-to-antibody ratio (DAR).

- Incubate the reaction mixture, typically at room temperature or 4°C with gentle mixing.

- Purify the antibody-linker conjugate using size exclusion chromatography or dialysis to remove excess linker and byproducts.

3. Deprotection of the Boc Group:

- The Boc protecting group on the terminal amine of the conjugated linker is removed to allow for the attachment of the drug.

- Materials: Antibody-linker conjugate, an acidic solution (e.g., trifluoroacetic acid (TFA) in a suitable solvent).

- Procedure:

- Expose the antibody-linker conjugate to the acidic solution for a controlled period to cleave the Boc group.

- Neutralize the reaction and purify the deprotected antibody-linker conjugate to remove the acid and byproducts.

4. Conjugation of the Drug to the Antibody-Linker Construct:

- The cytotoxic drug, which has been modified to contain a suitable reactive group (e.g., a maleimide or an activated ester), is then conjugated to the deprotected amine on the antibody-linker.

- Materials: Deprotected antibody-linker conjugate, activated cytotoxic drug.

- Procedure:

- Add the activated drug to the solution of the deprotected antibody-linker conjugate.

- Allow the conjugation reaction to proceed under optimized conditions (e.g., pH, temperature).

- Purify the final antibody-drug conjugate using chromatography techniques to remove any unconjugated drug and other reagents.

- Characterize the final ADC for purity, DAR, and biological activity.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the production of an Antibody-Drug Conjugate (ADC) using a disulfide-containing linker like this compound.

Caption: Generalized workflow for ADC production.

This diagram outlines the key stages in producing an ADC, starting with the separate preparations of the linker-drug moiety and the antibody, followed by their conjugation and subsequent purification to yield the final, active therapeutic agent.

References

Boc-AEDI-OH: A Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-AEDI-OH, with the systematic name 2-((2-((tert-Butoxycarbonyl)amino)ethyl)disulfanyl)-2-methylpropanoic acid, is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug delivery. Its structure features a Boc-protected amine, a stable disulfide bond, and a terminal carboxylic acid, making it a valuable building block in the synthesis of more complex biomolecules, particularly in the development of antibody-drug conjugates (ADCs). The strategic placement of methyl groups adjacent to the disulfide linkage enhances its stability, a critical attribute for controlled drug release. This guide provides a comprehensive overview of the chemical properties and a detailed synthesis protocol for this compound.

Chemical Properties

This compound is a white to off-white solid at room temperature. Below is a summary of its key chemical properties.

| Property | Value | Reference |

| CAS Number | 144700-78-7 | [1][2] |

| Molecular Formula | C11H21NO4S2 | [1][2] |

| Molecular Weight | 295.42 g/mol | [1][2] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Storage Temperature | 2-8°C or -20°C | [1] |

| Solubility | Soluble in organic solvents such as DMF and DMSO. | General knowledge for similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the protection of an amine, followed by the formation of an unsymmetrical disulfide. The following is a representative experimental protocol based on established chemical principles for the synthesis of similar compounds.

Experimental Protocol

Step 1: Synthesis of N-(tert-butoxycarbonyl)-2-aminoethanethiol (Boc-cysteamine)

-

Reaction Setup: To a solution of cysteamine hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water, add a base like triethylamine (TEA) or sodium bicarbonate to neutralize the hydrochloride salt.

-

Boc Protection: Cool the solution to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 equivalents) portion-wise while stirring vigorously.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, perform an aqueous work-up. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Boc-cysteamine.

Step 2: Synthesis of 2-((2-((tert-Butoxycarbonyl)amino)ethyl)disulfanyl)-2-methylpropanoic acid (this compound)

-

Thiol Activation (optional): In some procedures, the thiol from Step 1 can be activated, for example, by conversion to a sulfenyl chloride. However, a more direct approach is often possible.

-

Disulfide Bond Formation: A common method for forming unsymmetrical disulfides is the reaction of a thiol with a sulfenylating agent. Alternatively, a thiol-disulfide exchange reaction can be employed. A plausible route involves the reaction of Boc-cysteamine (1 equivalent) with a suitable derivative of 2-methyl-2-sulfanylpropanoic acid. A more direct synthesis involves the reaction of Boc-cysteamine with 2-bromo-2-methylpropanoic acid under basic conditions, which can proceed via an initial S-alkylation followed by disulfide formation, though this may require specific catalysts or conditions. A more controlled method involves the reaction of a pre-formed activated thiol derivative.

-

A more specific protocol involves:

-

Dissolve 2-bromo-2-methylpropanoic acid (1 equivalent) in a suitable solvent.

-

In a separate flask, prepare a solution of Boc-cysteamine (1 equivalent) and a base (e.g., potassium carbonate, 2-3 equivalents) in a polar aprotic solvent like DMF.

-

Slowly add the solution of 2-bromo-2-methylpropanoic acid to the Boc-cysteamine solution at room temperature.

-

Stir the reaction mixture for 24-48 hours, monitoring by TLC or LC-MS.

-

-

Work-up and Purification: After the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product, this compound, can be purified by flash column chromatography.

Logical Workflow for this compound Synthesis

References

The Strategic Role of the Boc Protecting Group in the Versatile Linker Boc-AEDI-OH: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of bioconjugation and drug development, precision and control are paramount. The design of linker molecules, which bridge bioactive payloads to targeting moieties like antibodies, is a critical determinant of the final conjugate's efficacy, stability, and safety. Boc-AEDI-OH, a heterobifunctional linker, has emerged as a valuable tool in this domain. At the heart of its strategic utility lies the tert-butyloxycarbonyl (Boc) protecting group. This in-depth technical guide elucidates the indispensable role of the Boc group in the application of this compound, providing detailed experimental insights and quantitative data for researchers in the field.

The Chemical Architecture and Core Function of this compound

This compound (2-((2-(tert-Butoxycarbonylamino)ethyl)disulfanyl)-2-methylpropanoic acid) is a sophisticated linker molecule designed for a multi-step bioconjugation strategy. Its structure is comprised of three key functional components:

-

A carboxylic acid (-OH) group, which serves as a reactive handle for conjugation to amine-containing molecules, such as cytotoxic drugs, through stable amide bond formation.

-

A disulfide bond (-S-S-) , which acts as a cleavable element. This bond is relatively stable in the bloodstream but can be readily cleaved in the reducing intracellular environment of a target cell, ensuring the release of the conjugated payload. The two methyl groups adjacent to the disulfide bond in the AEDI (aminoethyldithio-isobutyric) moiety provide steric hindrance, which enhances the linker's stability and reduces the rate of premature cleavage.[1]

-

A Boc-protected amine , which is the focus of this guide. The tert-butyloxycarbonyl group temporarily masks the primary amine, preventing it from engaging in undesired reactions during the initial conjugation steps.

The primary role of the Boc group is to enforce a specific order of reactions, a concept known as orthogonality in chemical synthesis. By protecting the amine, a researcher can selectively activate the carboxylic acid and couple it to a desired payload molecule without the risk of the linker polymerizing with itself or engaging in other side reactions via its amine terminus.

The Indispensable Role of the Boc Protecting Group

The Boc group is a widely utilized protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under a range of conditions and its facile removal under mild acidic conditions.[2] In the context of this compound, its function is multi-faceted and crucial for the successful synthesis of well-defined bioconjugates.

Key Advantages Conferred by the Boc Group:

-

Controlled Reactivity and Stepwise Synthesis: The Boc group ensures that the amine end of the linker remains inert while the carboxylic acid end is activated for conjugation. This allows for a controlled, stepwise approach where a drug or other payload is first attached to the linker. Once this payload-linker conjugate is formed and purified, the Boc group can be removed to reveal the amine, which is then available for conjugation to a second molecule, such as an antibody. This strategic protection is fundamental to creating complex architectures like Antibody-Drug Conjugates (ADCs).

-

Prevention of Side Reactions: Without the Boc group, the free amine would be a potent nucleophile, capable of reacting with the activated carboxylic acid of another linker molecule. This would lead to the formation of undesired oligomers and a complex mixture of products, significantly reducing the yield of the desired conjugate and complicating purification efforts.

-

Enhanced Stability and Handling: The Boc group renders the amine as a less reactive carbamate, which can improve the overall stability and handling of the linker molecule during synthesis and storage.

-

Orthogonal Deprotection: The Boc group is acid-labile and can be removed with acids like trifluoroacetic acid (TFA) without affecting other common protecting groups or the integrity of the payload and the disulfide bond.[3][4] This orthogonality is a cornerstone of modern synthetic chemistry, enabling the selective deprotection of one functional group in the presence of many others.

The logical workflow enabled by the Boc group is visualized in the diagram below.

Caption: Workflow for bioconjugate synthesis using this compound.

Quantitative Data and Stability

While specific quantitative data for this compound is often proprietary or found within specific patent literature, the principles of its design are well-established. The stability of disulfide linkers is a critical parameter for ADCs, as premature release of the cytotoxic payload can lead to systemic toxicity. The steric hindrance provided by the gem-dimethyl groups on the isobutyric acid portion of this compound significantly enhances its stability in plasma compared to less hindered disulfide linkers.

| Linker Feature | Parameter | Typical Value/Observation | Significance |

| Boc Protection | Reaction Selectivity | High | Prevents oligomerization and ensures defined product formation. |

| Deprotection Yield | >95% (with TFA) | Efficient unmasking of the amine for subsequent conjugation. | |

| Disulfide Bond | Plasma Stability | Enhanced | Gem-dimethyl substitution reduces susceptibility to thiol-disulfide exchange in circulation.[1] |

| Intracellular Cleavage | Efficient | Rapidly cleaved by intracellular glutathione, releasing the payload. |

The choice of linker chemistry has a profound impact on the pharmacokinetic profile and overall efficacy of an ADC. The stability endowed by the hindered disulfide in this compound is a key design feature to prolong the circulation half-life of the intact ADC, allowing it to reach the target tumor cells.

Experimental Protocols

The following are generalized yet detailed protocols for the key steps involving this compound. Researchers should note that specific conditions may need to be optimized based on the specific payload and biomolecule being used.

Activation of this compound and Conjugation to an Amine-Containing Payload

This protocol describes the formation of an amide bond between the carboxylic acid of this compound and a payload containing a primary amine.

Objective: To synthesize a Boc-protected linker-payload conjugate.

Materials:

-

This compound

-

Amine-containing payload (e.g., a cytotoxic drug)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Reverse-phase HPLC for purification

Methodology:

-

Dissolve this compound (1.2 equivalents) in anhydrous DMF.

-

Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester.

-

In a separate flask, dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF. Add DIEA (2.5 equivalents) to this solution.

-

Slowly add the activated this compound solution to the payload solution.

-

Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, quench the reaction with a small amount of water.

-

Purify the resulting Boc-linker-payload conjugate by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product.

References

The Strategic Application of Reducible Linkers in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation (TPD) has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful strategy for selectively eliminating disease-causing proteins by coopting the cell's natural protein disposal machinery. A critical component of PROTAC design is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The linker's chemical nature not only influences the physicochemical properties of the PROTAC but can also be engineered to impart conditional activity. This guide provides an in-depth exploration of the application of reducible disulfide-containing linkers, exemplified by precursors like Boc-AEDI-OH, in the development of next-generation, conditionally active protein degraders.

Introduction to Conditionally Active PROTACs

A significant challenge in the development of potent PROTACs is mitigating off-target effects and enhancing tumor selectivity. One promising approach is the design of "conditional PROTACs" that are activated by specific stimuli within the target microenvironment. Cancer cells, for instance, often exhibit elevated levels of reactive oxygen species (ROS) and glutathione (GSH). This unique biochemical signature can be exploited by incorporating environmentally sensitive functionalities, such as disulfide bonds, into the PROTAC linker.

This compound (2-((2-(tert-Butoxycarbonylamino)ethyl)disulfanyl)-2-methylpropanoic acid) represents a valuable, albeit not yet explicitly documented in TPD literature, building block for constructing such reducible linkers. Its Boc-protected amine allows for controlled, stepwise synthesis, while the carboxylic acid provides a convenient handle for conjugation to either the target protein ligand or the E3 ligase ligand. The disulfide bond within its structure is the key to conditional activation.

Mechanism of Action of Disulfide-Linked PROTACs

PROTACs featuring a disulfide linker are designed to be relatively stable and inactive in the systemic circulation. Upon entering a cell with a high concentration of reducing agents like glutathione, the disulfide bond is cleaved. This cleavage event can trigger the activation of the PROTAC in several ways:

-

Release of the Active Degrader: The disulfide bond can be part of a larger caging group that masks the activity of the PROTAC. Its cleavage unmasks the active molecule, allowing it to bind to both the target protein and the E3 ligase, thereby initiating protein degradation.

-

Conformational Change: The linker's integrity is crucial for the proper orientation of the two ligands to form a productive ternary complex (Target Protein-PROTAC-E3 Ligase). Cleavage of the disulfide bond can induce a conformational change that facilitates the formation of this complex.

This targeted activation strategy enhances the therapeutic window by minimizing the degradation of the target protein in healthy tissues and concentrating the therapeutic effect within the desired cellular environment.

Quantitative Data on Reducible PROTACs

While specific data for PROTACs utilizing a this compound derived linker is not yet available in the public domain, the following table summarizes representative quantitative data for PROTACs employing disulfide-based conditional activation strategies. This data illustrates the potential efficacy of this approach.

| PROTAC Name/Type | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (Concentration for 50% degradation) | Dmax (% of maximum degradation) | Citation |

| Aptamer-PROTAC Conjugate (APC) | BRD4 | CRBN | Breast Cancer Cells | Not specified in snippet | Not specified in snippet | [1] |

| GSH-responsive ERα PROTAC | ERα | VHL | Breast Cancer Cells | Significantly enhanced in cancer cells | Not specified in snippet | [2] |

| Nano-PROTAC (ARV@PDSA) | BRD4 | Not specified in snippet | Cancer Cells | Improved degradation vs. free PROTAC | Not specified in snippet | [3][4] |

Note: The available search results snippets often describe the enhanced and selective activity of these reducible PROTACs qualitatively rather than providing specific DC50 and Dmax values.

Experimental Protocols

The evaluation of disulfide-linked PROTACs involves a series of in vitro and cell-based assays to confirm their conditional activity and efficacy.

Synthesis of a Disulfide-Linked PROTAC

The synthesis of a PROTAC with a reducible linker is a multi-step process. The following is a generalized protocol that could be adapted for a building block like this compound.

-

Synthesis of Linker Precursors:

-

One end of the linker is functionalized with a group suitable for reaction with the target protein ligand (e.g., a carboxylic acid for amide bond formation).

-

The other end is functionalized for reaction with the E3 ligase ligand (e.g., an amine for amide bond formation or an azide/alkyne for click chemistry).

-

A precursor like this compound would first have its Boc protecting group removed from the amine. This amine could then be coupled to a target protein ligand that has a carboxylic acid. The carboxylic acid of the this compound moiety would then be activated for coupling to an amine on the E3 ligase ligand.

-

-

Conjugation to Ligands:

-

The bifunctional linker is sequentially conjugated to the target protein ligand and the E3 ligase ligand using appropriate coupling chemistries, such as amide bond formation or copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.

-

-

Purification and Characterization:

-

The final PROTAC molecule is purified using techniques like high-performance liquid chromatography (HPLC).

-

The structure and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

In Vitro Reductive Cleavage Assay

This assay confirms that the disulfide linker is cleaved in a reducing environment.

-

Dissolve the PROTAC in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Add a reducing agent, such as glutathione (GSH) or dithiothreitol (DTT), at a concentration mimicking the intracellular environment of target cells (e.g., 1-10 mM GSH).

-

Incubate the mixture at 37°C for various time points.

-

Analyze the reaction mixture by HPLC or LC-MS to monitor the disappearance of the parent PROTAC and the appearance of the cleaved products.

Western Blotting for Target Protein Degradation

This is the standard assay to measure the extent of protein degradation in cells.

-

Cell Culture and Treatment:

-

Plate the target cells (e.g., a cancer cell line) and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the disulfide-linked PROTAC for different durations (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known active degrader).

-

-

Cell Lysis:

-

Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane and then incubate it with a primary antibody specific for the target protein.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

-

Detect the signal using a chemiluminescent substrate and image the blot.

-

Normalize the target protein band intensity to a loading control (e.g., α-Tubulin or GAPDH).

-

Cell Viability Assay

This assay assesses the cytotoxic effect of the PROTAC on cancer cells versus normal cells.

-

Seed both cancer cells and a non-cancerous control cell line in 96-well plates.

-

Treat the cells with a range of PROTAC concentrations for a prolonged period (e.g., 72 hours).

-

Assess cell viability using a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercially available cell viability kit.

-

Measure the absorbance or fluorescence according to the manufacturer's instructions and calculate the IC50 (concentration for 50% inhibition of cell growth).

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

References

- 1. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutathione-responsive PROTAC for targeted degradation of ERα in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutathione‐Scavenging Nanoparticle‐Mediated PROTACs Delivery for Targeted Protein Degradation and Amplified Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Disulfide Bond in Boc-AEDI-OH Linkers

This guide provides a comprehensive technical overview of the Boc-AEDI-OH linker, with a specific focus on the crucial role of its disulfide bond in the field of drug delivery and bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document delves into the linker's structure, synthesis, and the mechanics of its cleavage, supported by experimental insights and data.

Introduction to Disulfide Linkers in Drug Conjugates

Disulfide linkers are a cornerstone in the design of advanced drug delivery systems, most notably in antibody-drug conjugates (ADCs).[1][] Their utility stems from the unique nature of the disulfide bond (R-S-S-R'), which maintains stability in the bloodstream but can be selectively cleaved within the reducing environment of target cells.[][] This conditional cleavage allows for the controlled release of a therapeutic payload, enhancing efficacy while minimizing off-target toxicity.[4] The intracellular reduction is primarily mediated by glutathione (GSH), which is found in significantly higher concentrations within tumor cells compared to the extracellular environment.[]

The this compound Linker: Structure and Enhanced Stability

This compound, chemically known as 2-((2-(t-Butyloxycarbonylamino)ethyl)disulfanyl)-2-methylpropanoic acid, is a specialized linker designed for bioconjugation.[5] Its structure features a Boc-protected amine, a terminal carboxylic acid for conjugation, and a sterically hindered disulfide bond.

Key Structural Features:

-

Boc-Protected Amine: The acid-labile tert-butoxycarbonyl (Boc) group provides a protective handle for the amine, allowing for controlled, stepwise synthesis and conjugation strategies.[6]

-

Terminal Carboxylic Acid: This functional group enables efficient coupling to amine-containing molecules, such as antibodies or other targeting ligands, to form stable amide bonds.[6]

-

Hindered Disulfide Bond: The presence of two methyl groups adjacent to the disulfide bond provides steric hindrance. This structural feature significantly increases the linker's stability and results in lower cleavage rates compared to unsubstituted disulfide linkers.[5] This enhanced stability is particularly advantageous for improving lysosomal stability.[5]

Below is a diagram illustrating the chemical structure of the this compound linker.

Caption: Chemical structure of the this compound linker.

Quantitative Data: Stability and Cleavage

While specific quantitative data for this compound is limited in publicly available literature, the principles of sterically hindered disulfide linkers suggest the following trends when compared to less hindered analogs like a non-methylated Boc-SS-Linker.

| Parameter | This compound (Hindered) | Unsubstituted Disulfide Linker |

| Plasma Stability | High | Moderate to High |

| Intracellular Cleavage Rate (High GSH) | Moderate | High |

| Lysosomal Stability | Higher | Lower |

| Off-target Cleavage | Low | Higher |

This table summarizes the expected comparative performance based on the known effects of steric hindrance on disulfide bond stability.

Experimental Protocols

1. Synthesis of Boc-Protected Amino Acids (General Procedure)

The synthesis of Boc-protected amino acids, a core component of the this compound linker, generally involves the reaction of an amino acid with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Amino acid (e.g., 2-amino-2-methylpropionic acid)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) solution (1.0 N)

-

1,4-dioxane

-

Ethyl acetate

-

Potassium hydrogen sulfate (KHSO₄) solution or Hydrochloric acid (HCl) (1N)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the amino acid in a mixture of 1.0 N NaOH solution and 1,4-dioxane.[7]

-

Add di-tert-butyl dicarbonate (Boc₂O) to the solution.[7]

-

Stir the reaction mixture at room temperature for approximately 16 hours.[7]

-

Remove the 1,4-dioxane by distillation under reduced pressure.[7]

-

Acidify the remaining aqueous solution to a pH of approximately 3 using a KHSO₄ solution or 1N HCl.[7] This step is crucial for protonating the carboxylic acid, making it extractable into an organic solvent.

-

Extract the product into ethyl acetate.[7]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.[7]

2. Deprotection of the Boc Group

The Boc group is typically removed under acidic conditions.

Materials:

-

Boc-protected compound

-

Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA))

Procedure:

-

Dissolve the Boc-protected compound in the acidic solution.

-

Stir the reaction at room temperature until deprotection is complete (monitor by TLC or LC-MS).

-

Evaporate the solvent and excess acid under reduced pressure to obtain the deprotected amine salt.

3. Disulfide Bond Cleavage Assay (General Protocol)

This protocol outlines a general method to assess the cleavage of the disulfide bond in the presence of a reducing agent like glutathione (GSH).

Materials:

-

Disulfide-containing compound (e.g., this compound conjugate)

-

Glutathione (GSH)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Analytical instrument (e.g., HPLC, LC-MS)

Procedure:

-

Prepare a stock solution of the disulfide-containing compound in a suitable solvent (e.g., DMSO).

-

Prepare a solution of GSH in PBS at a concentration relevant to the intracellular environment (e.g., 1-10 mM).

-

Initiate the cleavage reaction by adding the stock solution of the disulfide compound to the GSH solution.

-

Incubate the reaction mixture at 37°C.

-

At various time points, withdraw aliquots of the reaction mixture.

-

Analyze the samples by HPLC or LC-MS to quantify the remaining intact compound and the formation of the cleaved products.

Signaling Pathways and Experimental Workflows

Mechanism of Intracellular Disulfide Cleavage

The primary mechanism for the cleavage of disulfide linkers within tumor cells involves reaction with glutathione (GSH).[] This process, known as thiol-disulfide exchange, leads to the release of the conjugated drug. The enzymes thioredoxin (TRX) and glutaredoxin (GRX) can also catalyze the cleavage of disulfide bonds.[8]

Caption: Intracellular cleavage of a disulfide-linked ADC.

Typical Experimental Workflow for ADC Development

The development of an ADC using a linker like this compound involves several key stages, from initial conjugation to in vivo evaluation.

Caption: Experimental workflow for ADC development.

Conclusion

The this compound linker represents a sophisticated tool in the design of targeted drug delivery systems. Its sterically hindered disulfide bond offers a favorable balance between stability in circulation and efficient cleavage within the target cell's reducing environment. This enhanced stability profile, a direct result of the methyl groups adjacent to the disulfide bridge, makes it a promising candidate for the development of next-generation ADCs and other bioconjugates with improved therapeutic windows. Further research and quantitative analysis of its cleavage kinetics under various biological conditions will continue to refine its application in creating more effective and safer targeted therapies.

References

- 1. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]

- 4. youtube.com [youtube.com]

- 5. Bot Detection [iris-biotech.de]

- 6. This compound | CAS: 144700-78-7 | AxisPharm [axispharm.com]

- 7. Boc-Aib-OH synthesis - chemicalbook [chemicalbook.com]

- 8. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the Terminal Carboxylic Acid in Boc-AEDI-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-AEDI-OH (2-((2-((tert-Butoxycarbonyl)amino)ethyl)disulfanyl)-2-methylpropanoic acid) is a heterobifunctional linker widely utilized in bioconjugation, peptide synthesis, and the development of antibody-drug conjugates (ADCs). Its structure incorporates three key components: an acid-labile Boc-protected amine, a sterically hindered disulfide bond, and a terminal carboxylic acid. While each component plays a critical role, the terminal carboxylic acid is the linchpin for covalent attachment to amine-bearing molecules, enabling the construction of complex bioconjugates. This technical guide provides an in-depth analysis of the function of this terminal carboxylic acid, including its reactivity, methods for its activation, and its significance in the broader context of drug development.

The Function and Reactivity of the Terminal Carboxylic Acid

The terminal carboxylic acid of this compound is the primary reactive handle for conjugation to nucleophilic groups, most notably the primary amines found in the side chains of lysine residues and at the N-terminus of proteins and peptides. In its native state, the carboxylic acid is relatively unreactive towards direct amide bond formation with amines under physiological conditions. This stability is advantageous, allowing for the purification and storage of the linker without degradation.

To facilitate amide bond formation, the carboxylic acid must be "activated" to convert the hydroxyl group into a better leaving group. This process enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an amine. The reactivity of the carboxylic acid in this compound is influenced by the adjacent gem-dimethyl groups, which provide steric hindrance. This hindrance can affect the rate of activation and coupling, a factor that must be considered in experimental design.

The general pKa of a carboxylic acid is in the range of 4-5[1]. The specific pKa of the carboxylic acid in this compound is not widely reported but is expected to be in this typical range. The electron-withdrawing effect of the nearby disulfide bond may slightly increase its acidity (lower the pKa) compared to a simple alkyl carboxylic acid.

Quantitative Data on Carboxylic Acid Activation and Coupling

| Parameter | Typical Value Range | Notes |

| Activation Efficiency | > 90% | The conversion of the carboxylic acid to an NHS-ester using EDC and NHS is typically very efficient under optimal conditions. |

| Coupling Yield (Peptide) | 70-95% | The yield of the final amide product when coupling to a small peptide. The steric hindrance from the gem-dimethyl groups on this compound may necessitate longer reaction times or slightly elevated temperatures to achieve high yields. |

| Coupling Yield (Antibody) | 30-70% | Conjugation to a large protein like an antibody is often less efficient due to steric hindrance and the presence of multiple competing reactive sites. The final Drug-to-Antibody Ratio (DAR) is a key metric. |

| Hydrolysis of NHS-ester | t½ ≈ 10 min - 4 h | The activated NHS-ester is susceptible to hydrolysis. The half-life is highly pH-dependent, being shorter at higher pH values[2]. This necessitates prompt use of the activated linker. |

Experimental Protocols

Activation of this compound Carboxylic Acid using EDC/NHS Chemistry

This protocol describes the general procedure for activating the terminal carboxylic acid of this compound to make it reactive towards primary amines.

Materials:

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS for aqueous reactions

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF, or Dichloromethane - DCM) for organic reactions, or an appropriate aqueous buffer (e.g., MES or PBS, pH 6.0-7.5) for reactions with biomolecules.

-

Amine-containing molecule (e.g., peptide, protein)

-

Quenching reagent (e.g., hydroxylamine or Tris buffer)

Procedure:

-

Dissolution: Dissolve this compound in the chosen reaction solvent.

-

Pre-activation: Add NHS (or Sulfo-NHS) to the this compound solution at a 1.1 to 1.5 molar excess.

-

Initiation of Activation: Add EDC to the solution at a 1.1 to 1.5 molar excess relative to this compound. Allow the activation reaction to proceed for 15-60 minutes at room temperature. For reactions in aqueous buffers, this step should be performed immediately before the addition of the amine-containing molecule.

-

Conjugation: Add the amine-containing molecule to the activated this compound solution. The molar ratio will depend on the desired degree of labeling. For proteins, a 5-20 fold molar excess of the linker is common.

-

Reaction: Allow the conjugation reaction to proceed for 2 hours to overnight at room temperature or 4°C. The optimal time should be determined empirically.

-

Quenching: Quench any unreacted NHS-ester by adding a quenching reagent.

-

Purification: Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or reverse-phase HPLC, to remove unreacted linker and byproducts.

Visualization of Key Processes

Activation and Coupling of the Carboxylic Acid

References

The Strategic Integration of Boc-AEDI-OH in PROTAC Linker Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to induce the selective degradation of target proteins. The linker, the architectural bridge connecting the target-binding warhead and the E3 ligase-recruiting ligand, is a critical determinant of a PROTAC's efficacy, pharmacokinetics, and overall success. This technical guide provides an in-depth exploration of Boc-AEDI-OH, a specialized linker building block, in the context of advanced PROTAC design, with a focus on creating redox-sensitive and sterically hindered linkers.

Core Concept: The Role of this compound

This compound (2-((2-(tert-butoxycarbonylamino)ethyl)disulfanyl)-2-methylpropanoic acid) is a heterobifunctional linker precursor that offers unique advantages in the construction of sophisticated PROTACs.[1] Its structure incorporates three key features:

-

A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group allows for orthogonal synthesis strategies. It provides a stable amine protection that can be selectively removed under acidic conditions, enabling controlled, stepwise assembly of the PROTAC molecule.[2]

-

A Carboxylic Acid: This functional group facilitates straightforward conjugation to amine-containing warheads or E3 ligase ligands through standard amide bond formation reactions.[2]

-

A Sterically Hindered Disulfide Bond: The disulfide bond introduces a redox-sensitive cleavage site. The gem-dimethyl substitution adjacent to the disulfide bond provides steric hindrance, which can enhance the stability of the linker in circulation while still permitting cleavage in the highly reductive intracellular environment rich in glutathione.[1]

Chemical Structure of this compound

| Property | Value |

| Chemical Name | 2-((2-(tert-butoxycarbonylamino)ethyl)disulfanyl)-2-methylpropanoic acid |

| CAS Number | 144700-78-7 |

| Molecular Formula | C₁₁H₂₁NO₄S₂ |

| Molecular Weight | 295.42 g/mol |

The Rationale for Disulfide Linkers in PROTACs

The incorporation of a cleavable linker, such as one derived from this compound, can offer several strategic advantages in PROTAC design:

-

Conditional Activation: A PROTAC with a disulfide linker can be considered a prodrug that is activated upon entering the cell. The high concentration of glutathione in the cytoplasm effectively reduces the disulfide bond, releasing the active PROTAC.[3] This can potentially minimize off-target effects in the extracellular environment.

-

Improved Pharmacokinetics: By existing in a more stable, uncleaved state in circulation, these PROTACs may exhibit improved pharmacokinetic profiles.

-

Modulation of Ternary Complex Formation: The cleavage of the linker within the cell can alter the conformational dynamics of the PROTAC, potentially influencing the stability and cooperativity of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is crucial for efficient ubiquitination and subsequent degradation.

Experimental Design and Data Interpretation

The development of a PROTAC utilizing a this compound-derived linker involves a systematic process of synthesis, characterization, and biological evaluation.

Quantitative Data Summary

The following table presents representative data for a hypothetical PROTAC, PROTAC-DS-1 , which incorporates a linker derived from this compound. This data illustrates the key parameters used to evaluate the efficacy of a PROTAC.

| Parameter | PROTAC-DS-1 | Control (Non-cleavable linker) |

| Target Protein | Bromodomain-containing protein 4 (BRD4) | Bromodomain-containing protein 4 (BRD4) |

| E3 Ligase | Cereblon (CRBN) | Cereblon (CRBN) |

| Cell Line | Human leukemia cell line (MV4-11) | Human leukemia cell line (MV4-11) |

| DC₅₀ (nM) | 15 | 25 |

| Dₘₐₓ (%) | >95 | >95 |

| Time to Dₘₐₓ (hours) | 8 | 12 |

| Plasma Stability (t½, hours) | 6 | 5 |

| Intracellular Cleavage (%) | 85 | N/A |

Note: This data is illustrative and intended to represent typical results for a PROTAC with a cleavable disulfide linker. Actual values would be determined experimentally.

Experimental Protocols

1. General Synthesis of a PROTAC with a this compound-derived Linker

This protocol outlines a general synthetic route for coupling a warhead (e.g., a BRD4 inhibitor with an available amine) and an E3 ligase ligand (e.g., pomalidomide with a linker attachment point) using this compound.

Materials:

-

This compound

-

Warhead-NH₂ (e.g., an amino-functionalized JQ1 analog)

-

E3 Ligase Ligand-OH (e.g., hydroxy-pomalidomide)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Standard purification supplies (silica gel, HPLC)

Procedure:

-

Step 1: Coupling of this compound to the Warhead:

-

Dissolve this compound (1.0 eq) and HATU (1.1 eq) in DMF.

-

Add DIPEA (2.0 eq) and stir for 5 minutes.

-

Add Warhead-NH₂ (1.0 eq) to the reaction mixture.

-

Stir at room temperature for 4-6 hours, monitoring by LC-MS.

-

Upon completion, dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.

-

-

Step 2: Boc Deprotection:

-

Dissolve the purified intermediate from Step 1 in a solution of 20% TFA in DCM.

-

Stir at room temperature for 1-2 hours, monitoring by LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

-

Co-evaporate with DCM several times to ensure complete removal of residual TFA.

-

-

Step 3: Coupling to the E3 Ligase Ligand:

-

Dissolve the deprotected amine intermediate from Step 2 and E3 Ligase Ligand-OH (1.0 eq) in DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq).

-

Stir at room temperature for 4-6 hours, monitoring by LC-MS.

-

Work up the reaction as described in Step 1.

-

Purify the final PROTAC product by preparative HPLC.

-

2. Western Blot Analysis for Protein Degradation

This protocol is used to determine the degradation of the target protein in response to PROTAC treatment.

Materials:

-

MV4-11 cells

-

PROTAC-DS-1

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibodies (anti-BRD4, anti-GAPDH)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

Procedure:

-

Seed MV4-11 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of PROTAC-DS-1 (e.g., 1 nM to 1000 nM) or DMSO for a specified time (e.g., 8, 12, 24 hours).

-

Harvest the cells and lyse them in lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Visualizations

PROTAC Mechanism of Action

Caption: Mechanism of action for a PROTAC, inducing the degradation of a target protein.

Experimental Workflow for PROTAC Synthesis and Evaluation

Caption: A typical workflow for the synthesis and evaluation of a PROTAC.

Signaling Pathway Context: BRD4 Degradation

Caption: The impact of BRD4 degradation on a cancer-related signaling pathway.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of advanced PROTACs. The strategic incorporation of a sterically hindered, redox-sensitive disulfide linker enables the development of conditionally activated protein degraders with potentially improved pharmacokinetic properties. A thorough understanding of the synthetic methodologies and a comprehensive suite of biological assays are essential for the successful design and optimization of these next-generation therapeutics. The continued exploration of novel linker technologies, such as those facilitated by this compound, will undoubtedly expand the reach and impact of targeted protein degradation in drug discovery.

References

- 1. Conditional protein degradation with novel PROteolysis-TArgeting Chimeras (PROTACs) [spiral.imperial.ac.uk]

- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutathione‐Scavenging Nanoparticle‐Mediated PROTACs Delivery for Targeted Protein Degradation and Amplified Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Boc-Protected Amino Acids in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), a technique that revolutionized the assembly of peptides.[1] Boc-SPPS is particularly advantageous for the synthesis of hydrophobic peptides and those containing ester or thioester moieties.[2] This protocol outlines the general procedure for the incorporation of a Boc-protected amino acid, referred to herein as Boc-AA-OH, into a growing peptide chain on a solid support. The "AA" can be substituted with any specific amino acid residue, such as the user-specified "AEDI".

The core principle of Boc-SPPS involves the use of an acid-labile Boc group for the temporary protection of the Nα-amino group and more stable, benzyl-based protecting groups for the amino acid side chains.[3] The repetitive cycle of deprotection and coupling allows for the stepwise elongation of the peptide chain.

I. Key Reagents and Resins

Successful Boc-SPPS relies on the appropriate selection of resins and reagents. The choice of resin is dictated by the desired C-terminal functionality of the peptide (acid or amide).

| Component | Description | Common Examples |

| Resins | Solid support for peptide assembly. | Merrifield Resin: For C-terminal acids. The first amino acid is typically attached as a cesium salt to avoid racemization.[4] PAM Resin: Offers greater stability of the peptide-resin linkage to acid, minimizing chain loss during synthesis.[4] BHA/MBHA Resin: Used for the synthesis of C-terminal peptide amides. |

| Nα-Protection | Temporary protecting group for the amino terminus. | Boc (tert-butyloxycarbonyl): Cleaved by moderate acids like trifluoroacetic acid (TFA).[3][4] |

| Side-Chain Protection | More permanent protecting groups for reactive side chains. | Typically benzyl-based ethers, esters, and carbamates. Cleaved by strong acids like liquid hydrogen fluoride (HF).[3] |

| Deprotection Reagent | Removes the Nα-Boc group. | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[4] |

| Neutralization Reagent | Neutralizes the protonated N-terminus after deprotection. | 5-10% Diisopropylethylamine (DIEA) in DCM or DMF. |

| Coupling Reagents | Promote the formation of the amide bond. | HBTU, HATU, BOP in the presence of a tertiary amine base like DIEA. |

| Cleavage Reagent | Cleaves the completed peptide from the resin and removes side-chain protecting groups. | Liquid Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA).[3] |

II. Experimental Protocols

The following protocols describe the key steps in a typical Boc-SPPS cycle for the incorporation of a generic Boc-AA-OH.

A. Resin Preparation and First Amino Acid Loading (Esterification)

-

Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid) in Dichloromethane (DCM) for at least 30 minutes in a reaction vessel.

-

First Amino Acid Attachment (Cesium Salt Method for Merrifield Resin):

-

Dissolve the first Boc-protected amino acid (Boc-AA-OH) in a suitable solvent like methanol.

-

Add cesium carbonate (Cs₂CO₃) and stir until the pH is neutral.

-

Evaporate the solvent to obtain the Boc-amino acid cesium salt.

-

Dissolve the cesium salt in DMF and add it to the swelled Merrifield resin.

-

Heat the mixture at 50°C for 12-24 hours to facilitate the esterification reaction.

-

Wash the resin thoroughly with DMF, methanol, and DCM to remove unreacted amino acid and byproducts.

-

Dry the resin under vacuum.

-

B. Peptide Chain Elongation Cycle

This cycle is repeated for each amino acid to be added to the peptide sequence.

-

Deprotection (Boc Removal):

-

Wash the resin-bound peptide with DCM.

-

Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes to remove the Nα-Boc group.[4]

-

Wash the resin with DCM to remove the TFA.

-

-

Neutralization:

-

Wash the resin with DCM.

-

Treat the resin with a 5-10% solution of DIEA in DCM or DMF for 5-10 minutes to neutralize the N-terminal ammonium salt to the free amine.

-

Wash the resin with DCM to remove excess DIEA.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Boc-AA-OH by dissolving it with a coupling reagent (e.g., HBTU) and DIEA in DMF.

-

Add the activated amino acid solution to the neutralized resin-bound peptide.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the reaction for completeness using a qualitative test (e.g., Kaiser test).

-

Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

C. Final Cleavage and Deprotection

Caution: This step involves the use of highly hazardous reagents like liquid HF and requires specialized equipment and safety precautions.

-

Preparation: Dry the final peptide-resin thoroughly under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail containing a strong acid (e.g., HF) and scavengers (e.g., anisole, p-cresol) to protect sensitive amino acid side chains from side reactions.

-

Cleavage Reaction: Cool the peptide-resin in a specialized HF cleavage apparatus and add the cleavage cocktail. Allow the reaction to proceed for 1-2 hours at 0°C.

-

HF Evaporation: Remove the HF by evaporation under a stream of nitrogen.

-

Peptide Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Wash the precipitate multiple times with cold ether to remove scavengers and byproducts.

-

Extraction and Lyophilization: Extract the peptide from the resin with a suitable solvent (e.g., aqueous acetic acid) and lyophilize to obtain the crude peptide powder.

III. Diagrams

Caption: General workflow for a single cycle of Boc-Solid Phase Peptide Synthesis (SPPS).

Caption: Chemical logic of Nα-Boc protection and acid-mediated deprotection.

References

Step-by-step guide for Boc deprotection of Boc-AEDI-OH

Step-by-Step Guide for Boc Deprotection of Boc-AEDI-OH

Introduction

This document provides a detailed protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound (Boc-aminoethoxyethoxyacetyl-OH). The Boc group is a widely used amine protecting group in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions.[1][2][3][4] This protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

The deprotection is achieved by treating the Boc-protected compound with a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an appropriate organic solvent.[1][3][5] The reaction proceeds through the protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[3]

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedure for the Boc deprotection of this compound.

Materials and Reagents:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Appropriate TLC eluent (e.g., DCM/Methanol mixture)

-

Ninhydrin stain or other appropriate visualization agent

Procedure:

-

Reaction Setup:

-

Dissolve this compound in anhydrous dichloromethane (DCM) in a clean, dry round-bottom flask. A typical concentration is in the range of 0.1-0.5 M.

-

Place a magnetic stir bar in the flask and place the flask in an ice bath to cool the solution to 0 °C.

-

-

Deprotection Reaction:

-

Slowly add trifluoroacetic acid (TFA) to the stirred solution at 0 °C. The amount of TFA can range from 20% to 50% of the total volume, or as a 5-10 fold molar excess relative to the this compound.[5]

-

After the addition of TFA, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 1-4 hours. The progress of the reaction should be monitored by an appropriate analytical technique.[5]

-

-

Reaction Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). Take a small aliquot of the reaction mixture, spot it on a TLC plate, and elute with a suitable solvent system (e.g., 9:1 DCM/MeOH).

-

The disappearance of the starting material spot and the appearance of a new, more polar spot (the product) indicates the reaction is proceeding. Visualize the spots using a UV lamp and/or an appropriate stain (e.g., ninhydrin for the free amine).

-

-

Work-up:

-

Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator.[5][6]

-

Dissolve the residue in deionized water.

-

Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is basic (pH ~8-9).

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol, depending on the polarity of the product). Perform the extraction three times to ensure complete recovery of the product.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter off the drying agent.

-

-

Product Isolation and Purification:

-

Remove the solvent from the filtered organic solution using a rotary evaporator to yield the crude AEDI-OH product.

-

If necessary, the crude product can be further purified by techniques such as column chromatography on silica gel.

-

-

Characterization:

-

Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the Boc deprotection of an amine. The exact values may need to be optimized for the specific substrate, this compound.

| Parameter | Value | Reference/Comment |

| Reagents | ||

| This compound | 1 equivalent | Starting material |

| Trifluoroacetic acid (TFA) | 5 - 10 equivalents | Can also be used as a 20-50% solution in DCM[5] |

| Dichloromethane (DCM) | 5 - 10 mL per mmol of substrate | Anhydrous solvent is recommended |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | Initial addition at 0°C, then warming to RT |

| Reaction Time | 1 - 4 hours | Monitor by TLC for completion[5] |

| Work-up & Purification | ||

| Typical Yield | >90% | Highly dependent on substrate and purification method |

| Purity | >95% | Achievable with appropriate purification |

Diagrams

Experimental Workflow for Boc Deprotection

A flowchart illustrating the step-by-step experimental workflow for the Boc deprotection of this compound.

Signaling Pathway of Boc Deprotection

A diagram illustrating the chemical pathway of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols: Conjugation of Boc-AEDI-OH to a Primary Amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the conjugation of Boc-AEDI-OH (2-((2-(t-Butyloxycarbonylamino)ethyl)disulfanyl)-2-methylpropanoic acid) to a primary amine-containing molecule. The protocol utilizes the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond. This procedure is widely applicable in bioconjugation, drug delivery, and peptide synthesis for the site-specific modification of molecules. Included are comprehensive experimental procedures, data presentation in tabular format, and a visual representation of the reaction workflow.

Introduction

The covalent conjugation of molecules is a cornerstone of modern drug development and biomedical research. The formation of a stable amide bond between a carboxylic acid and a primary amine is a common and robust strategy for linking biomolecules, small molecules, and linkers. This compound is a versatile building block containing a Boc-protected amine, a terminal carboxylic acid, and a disulfide linker. The disulfide bond offers the potential for subsequent cleavage under reducing conditions, making it a valuable component in drug delivery systems designed for controlled release. The adjacent methyl groups on the propanoic acid moiety enhance the stability of the disulfide bond.

This protocol details the use of EDC in the presence of NHS to activate the carboxylic acid of this compound, forming a more stable NHS ester intermediate. This intermediate then readily reacts with a primary amine to yield the desired conjugate.

Chemical Reaction Workflow

The conjugation process follows a two-step mechanism. First, the carboxylic acid group of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by reaction with NHS to form a semi-stable NHS ester. In the second step, the NHS ester reacts with the primary amine of the target molecule to form a stable amide bond, releasing NHS.

Caption: Workflow for the two-step EDC/NHS conjugation of this compound to a primary amine.

Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific primary amine-containing molecule being used.

Materials and Equipment

-

This compound (MW: 295.42 g/mol )

-

Primary amine-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (MW: 191.70 g/mol )

-

N-Hydroxysuccinimide (NHS) (MW: 115.09 g/mol )

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (or other amine-free buffer)

-

Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) if reactants are not water-soluble

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer (LC-MS)

-

FTIR spectrometer

-

Standard laboratory glassware and equipment (vortex mixer, centrifuge, pH meter, etc.)

Two-Step Conjugation Procedure

Step 1: Activation of this compound

-

Preparation of Reactants:

-

Dissolve this compound in an appropriate volume of Activation Buffer or an organic solvent like DMF or DMSO if necessary.

-

Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.

-

-

Activation Reaction:

-

In a reaction vial, add the this compound solution.

-

Add a molar excess of EDC and NHS to the this compound solution. A typical starting point is a 1:1.5:1.5 molar ratio of this compound:EDC:NHS. Refer to Table 1 for recommended quantities.

-

Vortex the mixture gently and let it react for 15-30 minutes at room temperature. The activation is most efficient at a pH of 4.5-7.2.[1]

-

Step 2: Conjugation to the Primary Amine

-

pH Adjustment (if necessary):

-

If the activation was performed at a lower pH, adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer. This pH range is optimal for the reaction with primary amines.[1]

-

-

Addition of Primary Amine:

-

Dissolve the primary amine-containing molecule in Coupling Buffer.

-

Add the primary amine solution to the activated Boc-AEDI-NHS ester solution. A slight molar excess of the amine (e.g., 1.1 equivalents relative to this compound) is often used to drive the reaction to completion.

-

-

Conjugation Reaction:

-

Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring or rotation. The reaction can also be performed at 4°C to minimize potential side reactions, which may require a longer reaction time.

-

-

Quenching the Reaction:

-

Add a quenching solution (e.g., hydroxylamine or Tris buffer to a final concentration of 10-50 mM) to stop the reaction by reacting with any remaining NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

Purification of the Conjugate

-

Reverse-Phase HPLC (RP-HPLC): The primary method for purifying the this compound conjugate is RP-HPLC.

-

Column: A C18 column is typically used for the separation of small molecules and peptides.

-

Mobile Phase: A gradient of water (Solvent A) and acetonitrile (ACN) (Solvent B), both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.

-

Example Gradient:

-

0-5 min: 5% B

-

5-35 min: 5% to 95% B (linear gradient)

-

35-40 min: 95% B

-

40-45 min: 95% to 5% B

-

45-50 min: 5% B

-

-

Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for the amide bond and potentially other wavelengths depending on the chromophores in the primary amine molecule).

-

Collect fractions corresponding to the product peak and confirm the identity and purity using LC-MS.

-

Lyophilize the pure fractions to obtain the final conjugate as a powder.

-

Data Presentation

The following table provides an example of reactant quantities for a typical small-scale conjugation reaction.

Table 1: Example Reactant Quantities for Conjugation

| Reactant | Molecular Weight ( g/mol ) | Molar Ratio | Amount for 10 mg this compound |

| This compound | 295.42 | 1 | 10 mg (33.8 µmol) |

| EDC-HCl | 191.70 | 1.5 | 9.7 mg (50.7 µmol) |

| NHS | 115.09 | 1.5 | 5.8 mg (50.7 µmol) |

| Primary Amine | (Varies) | 1.1 | (Varies based on MW) |

Note: The optimal molar ratios may need to be determined empirically for each specific primary amine.

Characterization of the Conjugate

Mass Spectrometry (LC-MS)

LC-MS is a powerful tool to confirm the successful conjugation by verifying the molecular weight of the product.[1][2] The expected mass of the conjugate will be the sum of the mass of this compound and the primary amine molecule, minus the mass of water (18.02 g/mol ) which is lost during the amide bond formation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to confirm the formation of the amide bond. The appearance of characteristic amide bond peaks and the disappearance or reduction of the carboxylic acid peak are indicative of a successful reaction.

-

Amide I band: A strong absorption peak typically appears between 1630-1680 cm⁻¹ corresponding to the C=O stretching vibration of the newly formed amide.[3]

-

Amide II band: A peak between 1500-1550 cm⁻¹ is also characteristic of the N-H bending and C-N stretching vibrations of the amide linkage.[2]

-

Carboxylic Acid O-H stretch: The broad O-H stretching band of the starting carboxylic acid (typically around 2500-3300 cm⁻¹) should diminish or disappear in the spectrum of the purified conjugate.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | - Inactive EDC (hydrolyzed) | - Use fresh, high-quality EDC. Prepare EDC solution immediately before use. |

| - Incorrect pH for activation or coupling | - Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.2-7.5. | |

| - Competing side reactions | - Use a two-step protocol with NHS to stabilize the intermediate. Consider lowering the reaction temperature. | |

| Precipitation of Reactants | - Poor solubility in the chosen buffer | - Use a co-solvent such as DMF or DMSO. Ensure complete dissolution before starting the reaction. |

| Multiple Products/Impure Product | - Cross-reaction if the primary amine also contains a carboxylic acid | - Use a two-step protocol and protect the carboxylic acid on the amine-containing molecule if necessary. |

| - Insufficient quenching | - Ensure complete quenching of the reaction with an adequate concentration of hydroxylamine or Tris. | |

| - Inefficient purification | - Optimize the HPLC gradient for better separation. |

Conclusion

The EDC/NHS-mediated conjugation of this compound to a primary amine is a reliable and versatile method for creating stable amide linkages. By following the detailed protocol and considering the key parameters such as pH, stoichiometry, and purification, researchers can successfully synthesize well-defined conjugates for a wide range of applications in drug development and life sciences research. Careful characterization of the final product using techniques like LC-MS and FTIR is crucial to confirm the identity and purity of the conjugate.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development using Boc-AEDI-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker molecule that connects the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of Boc-AEDI-OH , a heterobifunctional, disulfide-containing linker, in the development of ADCs.

This compound (2-[[2-(tert-Butoxycarbonylamino)ethyl]dithio]isobutyric acid; CAS: 144700-78-7) is a valuable tool for ADC development due to its key features:

-

An acid-labile Boc (tert-butyloxycarbonyl) protecting group on the amine, allowing for controlled, stepwise conjugation.

-

A terminal carboxylic acid that can be activated for stable amide bond formation with amine-containing payloads.

-

A disulfide bond that is stable in circulation but can be cleaved by reducing agents such as glutathione, which is present at higher concentrations inside cells, enabling targeted payload release. The steric hindrance provided by the adjacent methyl groups enhances the stability of the disulfide bond.[1][2]

These application notes will guide researchers through the theoretical and practical aspects of using this compound to synthesize ADCs, including payload attachment, deprotection, antibody conjugation, and purification.

Signaling Pathways and Mechanism of Action

The targeted delivery of a cytotoxic payload via an ADC involves several key steps, beginning with the binding of the antibody to its target antigen on the surface of a cancer cell.

References

Application Notes and Protocols for Utilizing Boc-Protected Amino Acids in Solid-Phase Peptide Synthesis

Disclaimer: The specific reagent "Boc-AEDI-OH" was not found in scientific literature in the context of solid-phase peptide synthesis. The following application notes and protocols are based on the well-established and widely practiced Boc (tert-Butyloxycarbonyl) protection strategy for solid-phase peptide synthesis (SPPS).

Application Notes

Introduction to Boc-Protected Amino Acids in SPPS

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise synthesis of peptides on a solid support. The Boc (tert-Butyloxycarbonyl) protecting group is a foundational element of one of the two primary strategies in SPPS, often referred to as the Boc/Bzl strategy. In this approach, the α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group. This protection prevents unwanted side reactions during the amide bond formation (coupling) step.